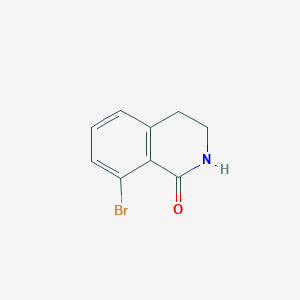

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a carbonyl group at the 1st position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common method involves the bromination of 3,4-dihydroisoquinolin-1(2H)-one. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Another method involves the cyclization of a suitable precursor, such as 2-(2-bromoaryl)acetamide, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of safer and more efficient brominating agents, as well as optimized reaction conditions, can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids or ketones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are typical reducing agents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

Substitution Reactions: Products include 8-substituted derivatives such as 8-amino, 8-thio, or 8-alkoxy isoquinolinones.

Reduction Reactions: The major product is 8-bromo-3,4-dihydroisoquinolin-1-ol.

Oxidation Reactions: Products include 8-bromo-3,4-dihydroisoquinolin-1-carboxylic acid or 8-bromo-3,4-dihydroisoquinolin-1-one derivatives.

Applications De Recherche Scientifique

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones and has various applications in scientific research. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a carbonyl group at the 1st position makes this compound unique.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

This compound is a compound of significant interest in medicinal chemistry due to its unique isoquinoline structure and potential therapeutic applications. Its molecular formula is C9H8BrNO, with a molecular weight of approximately 226.07 g/mol. This compound features a bromine atom at the 8-position of the isoquinoline ring, which contributes to its biological activity. Research has indicated that it exhibits various biological activities, making it a candidate for further pharmacological studies.

The biological activities of this compound include:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It has been investigated as an inhibitor for various enzymes, including butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

The mechanism of action for this compound is not fully elucidated; however, its interactions with biological targets are crucial for its therapeutic effects. The bromine atom enhances the compound's binding affinity to specific receptors and enzymes, facilitating its inhibitory effects.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

- Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Products include 8-substituted derivatives such as 8-amino, 8-thio, or 8-alkoxy isoquinolinones.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are typical reducing agents.

- The major product is 8-bromo-3,4-dihydroisoquinolin-1-ol.

- Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids or ketones.

- Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

- Products include 8-bromo-3,4-dihydroisoquinolin-1-carboxylic acid or 8-bromo-3,4-dihydroisoquinolin-1-one derivatives.

Mécanisme D'action

The mechanism of action of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter cellular processes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

3,4-Dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

8-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and potency.

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.

The presence of the bromine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo selective substitution reactions that are not possible with other similar compounds.

Activité Biologique

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its unique isoquinoline structure and potential therapeutic applications. Its molecular formula is C₉H₈BrNO, with a molecular weight of approximately 226.07 g/mol. This compound features a bromine atom at the 8-position of the isoquinoline ring, which contributes to its biological activity. Research has indicated that it exhibits various biological activities, making it a candidate for further pharmacological studies.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It has been investigated as an inhibitor for various enzymes, including butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

The mechanism of action for this compound is not fully elucidated; however, its interactions with biological targets are crucial for its therapeutic effects. The bromine atom enhances the compound's binding affinity to specific receptors and enzymes, facilitating its inhibitory effects.

Enzyme Inhibition Studies

A study focused on the synthesis of selective BChE inhibitors derived from 3,4-dihydroisoquinolin-1(2H)-one derivatives highlighted the importance of structural modifications on biological activity. The synthesized compounds exhibited varying degrees of inhibition against BChE, with some derivatives showing improved selectivity and potency compared to traditional inhibitors .

Table 1: Inhibition Potencies of Derivatives

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 2.68 ± 0.28 | High |

| Compound B | 5.12 ± 0.45 | Moderate |

| Compound C | 10.34 ± 0.60 | Low |

Antioxidant Activity

Research has shown that derivatives of this compound possess significant antioxidant properties. In vitro assays demonstrated that these compounds could effectively reduce oxidative stress markers in cellular models .

Structural Comparisons

The structural variations among similar compounds can significantly influence their biological activities. Below is a comparison of selected compounds related to this compound:

Table 2: Comparison of Isoquinoline Derivatives

| Compound Name | Bromine Position | Notable Biological Activity |

|---|---|---|

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Position 7 | Moderate enzyme inhibition |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Position 6 | Antimicrobial activity |

| 8-Iodoisoquinolinone | Iodine instead of bromine | Higher reactivity |

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUCIUGFVUKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635137 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-99-0 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.